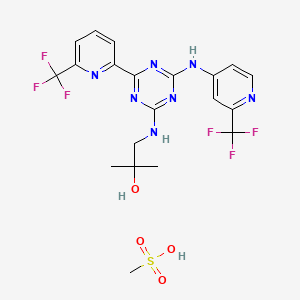

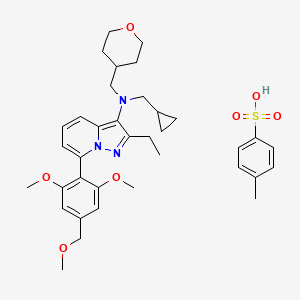

Enasidenib mesilato

Descripción general

Descripción

Enasidenib mesylate: is a selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme. It is primarily used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that has specific mutations in the IDH2 gene . This compound was developed by Agios Pharmaceuticals and is licensed to Celgene for further development . Enasidenib mesylate was approved by the U.S. Food and Drug Administration (FDA) on August 1, 2017 .

Aplicaciones Científicas De Investigación

Enasidenib mesylate has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of the IDH2 enzyme and its effects on cellular metabolism.

Biology: Enasidenib mesylate is used to investigate the role of IDH2 mutations in cancer biology and to study the metabolic pathways affected by these mutations.

Medicine: It is used in clinical research to develop targeted therapies for patients with IDH2-mutated AML and other related conditions.

Industry: Enasidenib mesylate is used in the pharmaceutical industry for the development of new drugs targeting IDH2 mutations .

Mecanismo De Acción

Enasidenib mesylate works by inhibiting the mutant IDH2 enzyme, which is involved in the production of the oncometabolite 2-hydroxyglutarate (2-HG). By inhibiting IDH2, enasidenib mesylate reduces the levels of 2-HG, thereby restoring normal cellular differentiation and reducing the proliferation of cancer cells . The molecular targets and pathways involved include the citric acid cycle and the regulation of epigenetic modifications .

Safety and Hazards

Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Enasidenib mesylate acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It has also been shown to block several other enzymes that play a role in abnormal cell differentiation . In preclinical studies, cells with mutated IDH2 AML were found to be particularly sensitive to BCL2 inhibition with venetoclax .

Cellular Effects

Enasidenib mesylate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mutant IDH2 enzyme, which in turn prevents cell growth . This inhibition also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Enasidenib mesylate exerts its effects at the molecular level primarily through its action as an allosteric inhibitor of the mutant IDH2 enzyme . This inhibition prevents cell growth and blocks several other enzymes involved in abnormal cell differentiation .

Temporal Effects in Laboratory Settings

The effects of Enasidenib mesylate have been studied over time in laboratory settings. In a study evaluating the safety and efficacy of Enasidenib mesylate in patients with IDH2-mutated relapsed/refractory myeloid malignancies, patients were treated continuously by 28-day cycles . The study found that the overall response rate included complete remission, with the median time to best response being one month .

Dosage Effects in Animal Models

In animal models, the effects of Enasidenib mesylate have been shown to vary with different dosages . The drug was administered by oral gavage at a dose of 40 mg/kg twice a day and 100 mg/kg daily . Tumor burden was measured in bone marrow samples collected immediately prior to treatment and every 2 weeks during the 12-week treatment period .

Metabolic Pathways

Enasidenib mesylate is involved in the metabolic pathway of the isocitrate dehydrogenase 2 (IDH2) enzyme . It acts as an allosteric inhibitor of this enzyme, which plays a crucial role in the Krebs/citric acid cycle .

Subcellular Localization

It is known that the IDH2 enzyme, which Enasidenib mesylate inhibits, is localized in the mitochondria . Therefore, it can be inferred that Enasidenib mesylate may also localize to the mitochondria to exert its inhibitory effects.

Métodos De Preparación

The synthesis of enasidenib mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Introduction of functional groups: Functional groups such as trifluoromethyl and pyridinyl groups are introduced through nucleophilic substitution and coupling reactions.

Purification and crystallization: The final product is purified through recrystallization and other purification techniques to obtain enasidenib mesylate in its pure form

Análisis De Reacciones Químicas

Enasidenib mesylate undergoes various chemical reactions, including:

Oxidation: Enasidenib mesylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Hydrolysis: Enasidenib mesylate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the compound

Comparación Con Compuestos Similares

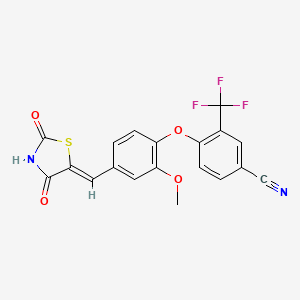

Enasidenib mesylate is unique in its selective inhibition of the IDH2 enzyme. Similar compounds include:

Ivosidenib: An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, used for the treatment of IDH1-mutated AML.

AG-120: Another IDH1 inhibitor with similar applications in cancer treatment.

AG-881: A dual inhibitor of both IDH1 and IDH2 enzymes, used in research for broader applications in cancer therapy

Enasidenib mesylate stands out due to its specificity for IDH2 and its effectiveness in treating IDH2-mutated AML .

Propiedades

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?

A1: Enasidenib Mesylate is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)